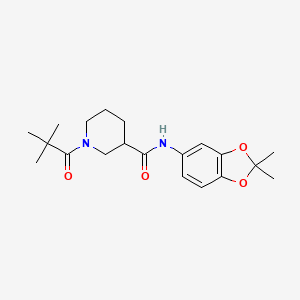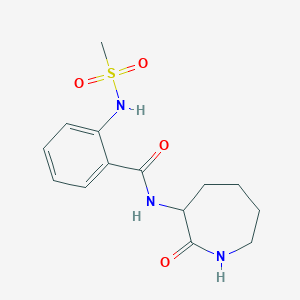![molecular formula C18H18FNO2 B7533738 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPE is a morpholine derivative that has a unique structure and properties that make it a valuable tool in various scientific studies.
作用机制
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone acts as a dopamine receptor antagonist, meaning that it blocks the action of dopamine at its receptors. This mechanism of action has been used to study the role of dopamine in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to decrease locomotor activity and increase catalepsy. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been shown to decrease the release of dopamine in the brain, which has potential implications for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the significant advantages of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone in lab experiments is its unique structure and properties, which make it a valuable tool in studying dopamine receptors. However, one of the limitations of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is its potential toxicity, which must be carefully considered when using it in experiments.
未来方向
There are several future directions for research involving 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone. One potential area of study is the development of new drugs that target dopamine receptors and their potential therapeutic applications. Additionally, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone could be used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
In conclusion, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is a valuable tool in scientific research due to its unique structure and properties. Its application in the field of neuroscience has led to significant advancements in our understanding of dopamine receptors and their role in various physiological processes. As research continues, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has the potential to lead to the development of new drugs and therapies for various neurological disorders.
合成方法
The synthesis of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone involves the reaction of 4-fluoroaniline, benzaldehyde, and morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone.
科学研究应用
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been used in various scientific studies due to its unique properties. One of the most significant applications of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been used to investigate the effects of various drugs on dopamine receptors and their potential therapeutic applications.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)-6-phenylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(21)20-11-17(14-5-3-2-4-6-14)22-18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLVYOYKFOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC(C1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)



